molecular formula C17H16F2N6O4S B10958131 Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate

Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate

Cat. No.: B10958131
M. Wt: 438.4 g/mol
InChI Key: BEAKMTXUXLMEJQ-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components, which include a triazolopyrimidine moiety and a thiophene ring. These structures are often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Difluoromethyl Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.

    Coupling with Thiophene Derivative: The thiophene ring is introduced via coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Esterification and Carbamoylation: The final steps involve esterification to introduce the ethyl ester group and carbamoylation to add the carbamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazolopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound’s triazolopyrimidine and thiophene components are of interest due to their potential interactions with biological targets. These interactions can be studied to develop new pharmaceuticals.

Medicine

In medicine, the compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

    Thiophene Derivatives: Various thiophene-based compounds used in pharmaceuticals and materials science.

Uniqueness

Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate is unique due to its combination of a triazolopyrimidine core with a thiophene ring and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16F2N6O4S

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 4-carbamoyl-5-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H16F2N6O4S/c1-4-29-16(28)10-7(3)9(12(20)26)15(30-10)23-14(27)13-22-17-21-6(2)5-8(11(18)19)25(17)24-13/h5,11H,4H2,1-3H3,(H2,20,26)(H,23,27)

InChI Key

BEAKMTXUXLMEJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F)C(=O)N)C

Origin of Product

United States

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